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Compound of Interest

Compound Name: POPG sodium salt

Cat. No.: B15574200 Get Quote

Welcome to our technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guidance and answers to frequently

asked questions regarding the control of liposome size, with a specific focus on formulations

containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of POPG-containing liposomes?

A1: The most common and effective methods for controlling the size of liposomes, including

those containing POPG, are extrusion, sonication, and microfluidics.[1][2][3][4][5] Extrusion is a

widely used technique that involves forcing a liposome suspension through a membrane with a

defined pore size to produce vesicles of a more uniform diameter.[1][4][6] Sonication utilizes

ultrasonic energy to break down large multilamellar vesicles (MLVs) into smaller unilamellar

vesicles (SUVs).[4][7] Microfluidics offers precise control over mixing conditions to generate

liposomes with a narrow size distribution.[2][5][8][9]

Q2: Why is my POPG-liposome suspension cloudy or "milky" after hydration?

A2: A cloudy or milky appearance after hydration is typical and indicates the formation of large,

multilamellar vesicles (MLVs).[10] These initial liposomes are heterogeneous in size and

lamellarity. Subsequent size reduction steps, such as extrusion or sonication, are necessary to

obtain a clearer suspension of smaller, more uniform liposomes.
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Q3: I'm observing aggregation of my POPG-containing liposomes. What could be the cause

and how can I prevent it?

A3: Aggregation of POPG-containing liposomes can be a significant issue. Several factors can

contribute to this problem:

High Concentration of Divalent Cations: Cations like Ca²⁺ can interact with the negatively

charged headgroup of POPG, leading to vesicle fusion and aggregation. Ensure your buffers

are free of contaminating divalent cations.

Low Surface Charge: While POPG imparts a negative charge that should lead to

electrostatic repulsion between liposomes, this can be insufficient under certain buffer

conditions (e.g., low pH or high ionic strength).

Protein Conjugation: Covalent attachment of proteins to liposomes can sometimes induce

aggregation.[11][12]

High Lipid Concentration: Very high concentrations of lipids can increase the likelihood of

aggregation.

To prevent aggregation, consider the following:

Incorporate PEGylated Lipids: Including a small percentage of lipids modified with

polyethylene glycol (PEG) in your formulation can create a steric barrier that prevents

aggregation.[11][12]

Optimize pH: For liposomes containing lipids like POPE in addition to POPG, a higher pH

(e.g., pH 9) can increase the negative charge on the liposomes and reduce aggregation by

preventing hydrogen bonding between head groups.[10]

Control Ionic Strength: Use buffers with an appropriate ionic strength to maintain sufficient

electrostatic repulsion.

Q4: Does the inclusion of cholesterol affect the size of my POPG-liposomes?

A4: Yes, the inclusion of cholesterol can influence the final size of your liposomes. Cholesterol

increases the rigidity and packing density of the lipid bilayer.[13][14] This increased rigidity can
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lead to the formation of larger vesicles during preparation, particularly when using extrusion.[6]

[13]

Troubleshooting Guides
Issue 1: Inconsistent or Polydisperse Liposome Size
After Extrusion

Potential Cause Troubleshooting Steps

Insufficient Number of Extrusion Passes

Increase the number of passes through the

extruder membrane. Typically, 10-21 passes are

recommended for achieving a narrow size

distribution.[15]

Extrusion Temperature is Too Low

Ensure the extrusion is performed at a

temperature above the phase transition

temperature (Tc) of all lipids in the formulation.

For POPG, the Tc is -2 °C, but other lipids in the

mixture may have a higher Tc.

Membrane Pore Size is Not Ideal

The final liposome size is directly related to the

pore size of the membrane.[3][6] However,

extruding through pores smaller than 0.2 µm

may result in liposomes slightly larger than the

nominal pore size, while pores of 0.2 µm and

above may produce liposomes smaller than the

pore size.[3][16]

High Extrusion Pressure/Flow Rate

While a higher flow rate can decrease liposome

size, it may negatively impact size homogeneity.

[3][16] Try a slower, more controlled extrusion

pressure.

Lipid Composition

High concentrations of cholesterol can lead to

larger and potentially more polydisperse

vesicles.[6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25826203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036480/
https://nkimberly.wordpress.com/wp-content/uploads/2016/06/liposomes.pdf
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue 2: Liposome Size is Too Large or Uncontrolled
with Sonication

Potential Cause Troubleshooting Steps

Insufficient Sonication Time

Increase the sonication time. The mean

diameter of liposomes generally decreases with

longer sonication times.[7][17]

Inadequate Sonication Power

Higher power settings can lead to smaller and

more uniform liposomes.[18] However,

excessive power can lead to lipid degradation.

Probe Position (for probe sonicators)

The depth of the sonicator probe in the sample

can affect the efficiency of size reduction.[18]

This parameter may need to be optimized for

your specific setup.

Sample Overheating

Sonication generates heat, which can affect

liposome stability and even cause lipid

degradation.[4] Use a water/ice bath to maintain

a constant, cool temperature during sonication.

Bimodal Size Distribution

Mild sonication can sometimes result in a

bimodal size distribution.[7] Extended sonication

may be required to shift the population towards

the smaller size.

Experimental Protocols
Key Experimental Methodologies
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Method Detailed Protocol

Liposome Preparation by Extrusion

1. Lipid Film Hydration: Prepare a thin film of

your POPG-containing lipid mixture in a round-

bottom flask by dissolving the lipids in an

organic solvent (e.g., chloroform/methanol) and

evaporating the solvent under a stream of

nitrogen followed by vacuum desiccation. 2.

Hydration: Hydrate the lipid film with the desired

aqueous buffer by vortexing or gentle agitation

at a temperature above the phase transition

temperature (Tc) of the lipids to form

multilamellar vesicles (MLVs).[4] 3. Extrusion:

Load the MLV suspension into a pre-heated

extruder. Force the suspension repeatedly

(typically 11-21 times) through a polycarbonate

membrane with a defined pore size (e.g., 100

nm).[2][4] The extrusion should be performed at

a temperature above the Tc. 4. Characterization:

Analyze the size distribution of the resulting

large unilamellar vesicles (LUVs) using Dynamic

Light Scattering (DLS).

Liposome Sizing by Probe Sonication

1. Lipid Film Hydration: Prepare and hydrate the

lipid film as described for the extrusion method

to form MLVs. 2. Sonication: Place the MLV

suspension in a vessel within a water/ice bath to

control the temperature. Immerse the tip of a

probe sonicator into the suspension.[4] 3.

Energy Application: Apply ultrasonic energy in

pulses to avoid excessive heating. The duration

and power of the sonication will determine the

final size of the small unilamellar vesicles

(SUVs).[18] 4. Characterization: Monitor the size

reduction and assess the final size distribution

using DLS.

Liposome Formation via Microfluidics 1. Solution Preparation: Prepare two solutions:

one with the POPG-containing lipid mixture
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dissolved in a solvent like ethanol or

isopropanol, and a second aqueous buffer

solution.[8][13] 2. Microfluidic Device Setup:

Prime a microfluidic chip (e.g., a staggered

herringbone micromixer) with the appropriate

solvents. 3. Hydrodynamic Focusing: Introduce

the lipid-solvent solution and the aqueous buffer

into the microfluidic device at controlled flow

rates. The lipid stream is focused by the

aqueous streams, leading to rapid and

controlled mixing.[5][9] 4. Self-Assembly: As the

solvent diffuses into the aqueous phase, the

lipids self-assemble into liposomes. The final

size is controlled by the flow rate ratio of the two

solutions.[9][13] 5. Characterization: Collect the

liposome suspension from the outlet and

characterize the size distribution using DLS.
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Click to download full resolution via product page

Fig. 1: Experimental workflow for preparing size-controlled POPG-containing liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile
Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

5. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

6. Filter-extruded liposomes revisited: a study into size distributions and morphologies in
relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Reducing liposome size with ultrasound: bimodal size distributions - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent
conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

12. liposomes.ca [liposomes.ca]

13. Precise control of liposome size using characteristic time depends on solvent type and
membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

14. scispace.com [scispace.com]

15. nkimberly.wordpress.com [nkimberly.wordpress.com]

16. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15574200?utm_src=pdf-custom-synthesis
https://www.researchgate.net/post/How-can-I-control-the-size-of-liposomes
https://www.mdpi.com/2075-1729/13/11/2158
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pubmed.ncbi.nlm.nih.gov/28009829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3790261/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://pubmed.ncbi.nlm.nih.gov/25826203/
https://pubmed.ncbi.nlm.nih.gov/16556550/
https://pubmed.ncbi.nlm.nih.gov/16556550/
https://www.researchgate.net/figure/Comparative-analysis-of-liposomes-produced-by-microfluidic-technique-with-different_fig4_301565949
https://www.researchgate.net/publication/6378215_Microfluidic_Directed_Formation_of_Liposomes_of_Controlled_Size
https://www.researchgate.net/post/I_am_trying_to_make_LUV_liposomes_composed_of_POPEPOPG_and_seem_to_have_problems_with_the_hydration_process_Any_suggestions_that_could_help
https://pubmed.ncbi.nlm.nih.gov/7599262/
https://pubmed.ncbi.nlm.nih.gov/7599262/
http://www.liposomes.ca/publications/1990s/Harasym%20et%20al%201995%20-%20Polyethylene%20glycol-modified%20phospholipids%20prevent%20aggregation%20during%20covalent%20conjugation%20of%20proteins%20to%20liposomes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036480/
https://scispace.com/pdf/influence-of-cholesterol-on-liposome-stability-and-on-in-1zp7wbc03s.pdf
https://nkimberly.wordpress.com/wp-content/uploads/2016/06/liposomes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5198018/
https://www.researchgate.net/figure/Effect-of-sonication-time-on-mean-diameter-and-polydispersity-of-liposomes-as-measured-by_fig1_7221884
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. repositorium.uminho.pt [repositorium.uminho.pt]

To cite this document: BenchChem. [Technical Support Center: Controlling the Size of
POPG-Containing Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574200#controlling-the-size-of-popg-containing-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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